N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-11-23-19(27)13-26-12-18(20(28)17-10-5-14(2)24-21(17)26)22(29)25-15-6-8-16(30-3)9-7-15/h5-10,12H,4,11,13H2,1-3H3,(H,23,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJIYPLMJLJEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Cardiovascular and Renal Disorders : It acts as a non-steroidal antagonist of the mineralocorticoid receptor, which is crucial in the treatment of conditions such as heart failure and diabetic nephropathy. This receptor antagonism helps in managing hypertension and fluid retention associated with these disorders .
- Antimicrobial Activity : Some derivatives of naphthyridine compounds have shown promising antimicrobial properties, indicating that N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide could be effective against various pathogens .
Synthesis Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity:
- Starting Materials : The synthesis typically begins with readily available precursors such as 1,8-naphthyridine derivatives.
- Reagents and Conditions : The use of specific reagents like propyl isocyanate and controlled reaction conditions (temperature and solvent) are critical for achieving the desired product.
- Purification Techniques : Techniques such as recrystallization or chromatography may be employed to purify the final product from reaction by-products .
Cardiovascular Applications
A study demonstrated that derivatives of naphthyridine compounds showed significant efficacy in animal models for treating heart failure. The mechanism involved blocking the mineralocorticoid receptor, leading to reduced cardiac remodeling and improved heart function .
Antimicrobial Efficacy
Research has shown that certain naphthyridine compounds exhibit broad-spectrum antimicrobial activity. For instance, a derivative similar to this compound was tested against various bacterial strains and demonstrated effective inhibition .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may bind to enzymes, receptors, or other proteins, influencing their activity and function.
Comparison with Similar Compounds
Core Heterocycle and Substitution Patterns
The target compound belongs to the 1,8-naphthyridine family, distinct from 1,5-naphthyridine derivatives (e.g., compound 67 in ), where positional isomerism alters electronic distribution and steric interactions.
Substituent Effects
- Aryl Carboxamide Group: Target Compound: 4-Methoxyphenyl (electron-donating methoxy group). Analog (): 3-Fluorophenyl (electron-withdrawing fluorine). In contrast, the fluorine atom in ’s analog improves metabolic stability and lipophilicity .
- Position 1 Side Chain: Target Compound: Propylcarbamoylmethyl (–CH2–CONH–C3H7). Analog (): 2-Oxo-2-(propylamino)ethyl (–CH2–CO–NH–C3H7). The carbamoyl group (–CONH–) in the target compound facilitates hydrogen bonding, whereas the ketone-containing side chain in ’s analog may introduce conformational rigidity .
Position 7 Substituent :
Both the target compound and ’s analog feature a methyl group at position 7, suggesting shared steric and electronic effects that stabilize the naphthyridine core .
Physicochemical and Spectroscopic Properties
NMR Data
- Target Compound : The 4-methoxyphenyl group’s protons would resonate at ~3.8–4.0 ppm (OCH3), while the methyl group at position 7 would appear as a singlet near 2.5 ppm. The propylcarbamoyl chain’s NH proton would show a broad peak at ~6.5–7.0 ppm .
- Analog () : The 3-fluorophenyl group would cause downfield shifts (~7.2–7.6 ppm) for aromatic protons adjacent to fluorine. The ketone in the side chain may deshield neighboring protons, shifting their signals upfield compared to the target compound .
Solubility and Stability
- The 4-methoxyphenyl group in the target compound enhances water solubility relative to fluorinated analogs (e.g., ) due to increased polarity. However, fluorinated derivatives often exhibit superior metabolic stability and membrane permeability .
Crystallographic and Computational Analysis
Crystal structures of related naphthyridines (e.g., ’s 67 ) were resolved using SHELXL () and visualized via ORTEP-3 (). The target compound’s structure, if determined crystallographically, would likely exhibit similar packing motifs, with hydrogen bonds between carboxamide NH and carbonyl oxygen atoms stabilizing the lattice .
Data Table: Key Comparisons
Biological Activity
Naphthyridine derivatives, including N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide, have garnered attention due to their diverse biological activities. This compound is a member of the 1,8-naphthyridine family, known for their antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20N2O3
- Molecular Weight : 300.35 g/mol
- CAS Number : 763114-26-7
Antimicrobial Activity
Naphthyridine derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains.
Case Studies
-
Antibacterial Activity :
- A study demonstrated that related naphthyridine derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .
- In vitro tests indicated that the compound showed comparable efficacy to established antibiotics such as ciprofloxacin against resistant strains of Staphylococcus aureus and Escherichia coli.
- Antifungal Activity :
Anticancer Activity
The anticancer potential of naphthyridine derivatives is well-documented. The compound has shown promise in inducing apoptosis in various cancer cell lines.
The anticancer activity is primarily attributed to:
- Induction of Apoptosis : The compound triggers programmed cell death pathways in cancer cells, leading to reduced viability .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at G0/G1 phase in leukemia cells at concentrations as low as 7 μM .
Research Findings
A study highlighted that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity at micromolar concentrations .
Anti-inflammatory Activity
Naphthyridine derivatives also exhibit anti-inflammatory properties. The compound has been tested for its ability to reduce inflammation markers in vitro.
In Vitro Studies
Research indicates that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting a potential role in inflammatory diseases .
Summary of Biological Activities
| Biological Activity | Mechanism | Efficacy |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase | Effective against Gram-positive & Gram-negative bacteria |
| Antifungal | Disruption of cell membrane | Effective against Candida and Aspergillus species |
| Anticancer | Induction of apoptosis & cell cycle arrest | Significant cytotoxicity in cancer cell lines |
| Anti-inflammatory | Reduction of cytokines | Decreased inflammation markers |
Q & A
Q. What are the established synthetic routes for 1,8-naphthyridine-3-carboxamide derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis typically involves a two-step process: (1) substitution to introduce substituents at the naphthyridine core and (2) hydrolysis to generate the carboxylic acid or carboxamide moiety. For example, a similar compound (7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) was synthesized via substitution using K₂CO₃/CS₂CO₃ in 1,4-dioxane, followed by hydrolysis with NaOH . Key reagents and conditions include mild temperatures (60–80°C) to minimize side reactions.
Q. How is structural confirmation achieved for this compound post-synthesis?
- Methodological Answer : 1H NMR and IR spectroscopy are critical. For instance, in a structurally analogous compound, the keto (C=O) and amide (C=O) groups were confirmed via IR peaks at 1686 cm⁻¹ and 1651 cm⁻¹, respectively. Aromatic protons and substituents (e.g., methoxy groups) are identified through characteristic 1H NMR shifts (e.g., δ 9.19–7.24 ppm for aromatic protons) . Mass spectrometry (MS) further validates molecular weight (e.g., m/z 423 for a related compound) .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure are conducted. Thermal stability is often analyzed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Methodological Answer : Optimization involves:
- Catalyst screening : Use of weak bases (e.g., K₂CO₃) instead of strong bases to reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency .
- Temperature control : Maintaining 60–80°C prevents thermal decomposition .
A case study achieved a 63.69% yield by optimizing hydrolysis time and NaOH concentration .
Q. What is the impact of substituent variations (e.g., methoxy vs. chloro groups) on biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:
- Methoxy groups (electron-donating) enhance solubility but may reduce target binding affinity.
- Chloro substituents (electron-withdrawing) improve metabolic stability, as seen in analogues with IC₅₀ values <1 µM against cancer cell lines .
Computational docking studies (e.g., using AutoDock Vina) can predict binding interactions with targets like c-Met kinase .
Q. How do in silico models aid in designing analogues of this compound?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and pharmacokinetic parameters (e.g., logP, bioavailability). For example, in silico studies on a chloro-substituted analogue revealed optimal logP (~3.5) for blood-brain barrier penetration .
Contradictions and Resolutions
- Discrepancy in Yields : reports a 63.69% yield using NaOH hydrolysis, while achieves 76–83% via Smiles rearrangement. Resolution lies in reaction mechanism differences: hydrolysis may introduce competing pathways, whereas rearrangement minimizes by-products .
- Substituent Effects : highlights chloro groups for stability, but methoxy groups in the target compound may prioritize solubility. Researchers must balance these properties based on the intended application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
